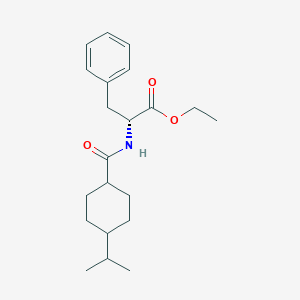

Nateglinide Ethyl Ester

Overview

Description

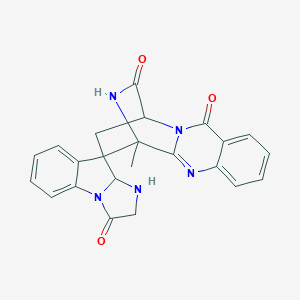

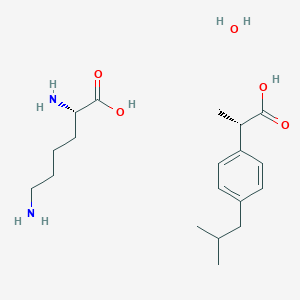

Nateglinide Ethyl Ester is a derivative of Nateglinide . Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .

Synthesis Analysis

The synthesis of Nateglinide involves the reaction of D-phenyl alanine with a solution of thionyl chloride in a C1-4 alcohol, preferably methanol, to give the corresponding alkyl ester. This is then reacted with trans-4-isopropylcyclohexanecarboxylic acid in the presence of a dehydrating agent . The development of sustained release Nateglinide loaded ethyl cellulose microspheres was reported using an O/W solvent evaporation method .Molecular Structure Analysis

The molecular formula of Nateglinide Ethyl Ester is C21H31NO3 . The structure of Nateglinide involves an amino acid derivative that induces an early insulin response to meals decreasing postprandial blood glucose levels .Chemical Reactions Analysis

Nateglinide is extensively metabolized in the liver and excreted in urine (83%) and feces (10%). The major metabolites possess less activity than the parent compound .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .Scientific Research Applications

Diabetes Management

Nateglinide Ethyl Ester: is primarily used in the management of type 2 diabetes. It acts as a rapid-acting insulin secretagogue, which helps to control postprandial blood glucose levels. The compound stimulates insulin release from the pancreas in a glucose-dependent manner, thereby reducing the risk of hypoglycemia when compared to sulfonylureas .

Pharmaceutical Formulation

Research has been conducted on formulating Nateglinide Ethyl Ester into sustained-release microspheres. These microspheres can be developed using an O/W solvent emulsification technique, which allows for a controlled release of the drug, potentially improving the management of blood glucose levels over a prolonged period .

Proteomics Research

As a biochemical, Nateglinide Ethyl Ester is utilized in proteomics research. It can be used to study protein interactions and functions, particularly in the context of insulin secretion and glucose metabolism .

Pharmacokinetics Study

The compound’s pharmacokinetics are of interest in scientific research. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) to understand how it behaves in the body, which is crucial for optimizing dosing regimens .

Drug Design and Development

Nateglinide Ethyl Ester: serves as a model compound in drug design and development. Its structure-activity relationship (SAR) can be analyzed to design new derivatives with improved efficacy and safety profiles for diabetes treatment .

Metabolic Syndrome Research

This compound is also relevant in the study of metabolic syndrome, as it affects various metabolic processes. Research in this area could lead to new insights into the treatment of conditions associated with metabolic syndrome .

Insulin Secretion Mechanism Study

The mechanism by which Nateglinide Ethyl Ester stimulates insulin secretion is a significant area of research. Understanding this mechanism can help develop better therapeutic agents that target the ATP-sensitive K+ channels in pancreatic β-cells .

Combination Therapy Exploration

Finally, Nateglinide Ethyl Ester is explored in combination therapies. It’s studied in conjunction with other antidiabetic agents to evaluate the potential for synergistic effects that could lead to more effective diabetes management strategies .

Mechanism of Action

Target of Action

Nateglinide Ethyl Ester primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose by cells .

Mode of Action

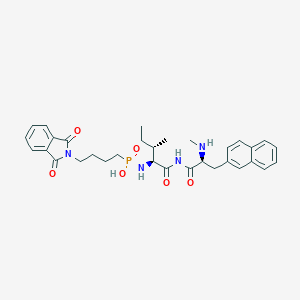

Nateglinide Ethyl Ester is an oral antihyperglycemic agent that belongs to the meglitinide class of short-acting insulin secretagogues . It works by binding to ATP-sensitive potassium channels in the β cells of the pancreas . This binding action inhibits the channels, leading to the depolarization of the β cell membrane and facilitating the entry of calcium ions . The influx of calcium ions then stimulates the calcium-dependent exocytosis of insulin granules , leading to the release of insulin . Importantly, the activity of Nateglinide Ethyl Ester is dependent on the presence of glucose .

Biochemical Pathways

The primary biochemical pathway affected by Nateglinide Ethyl Ester is the insulin secretion pathway . By stimulating the release of insulin, Nateglinide Ethyl Ester helps to lower postprandial (after meal) blood glucose levels . This is particularly beneficial for individuals with non-insulin-dependent diabetes mellitus (NIDDM), as it aids in the regulation of blood glucose levels .

Pharmacokinetics

Nateglinide Ethyl Ester is rapidly and completely absorbed in the small intestine . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . The drug is excreted predominantly in urine (83%) and feces (10%) . The major metabolites of Nateglinide Ethyl Ester possess less activity than the parent compound . The estimated bioavailability of Nateglinide Ethyl Ester is 72% .

Result of Action

The primary result of Nateglinide Ethyl Ester’s action is a decrease in postprandial and fasting blood glucose levels . This is achieved through the stimulation of insulin release, which promotes the uptake of glucose by cells and thus lowers blood glucose levels . In addition to this, Nateglinide Ethyl Ester has been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control .

Action Environment

The action of Nateglinide Ethyl Ester is influenced by various environmental factors. For instance, the drug should only be taken with meals, and meal-time doses should be skipped with any skipped meal . This is because the action of Nateglinide Ethyl Ester is dependent on the presence of glucose . Additionally, the drug’s absorption and metabolism can be affected by factors such as the individual’s liver function and the presence of other medications .

Safety and Hazards

properties

IUPAC Name |

ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOHCDLQBWDQOF-CTWPCTMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648386 | |

| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nateglinide Ethyl Ester | |

CAS RN |

187728-85-4 | |

| Record name | Ethyl nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187728854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX9D77CLB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)